molecular formula C20H19N5O3 B2378096 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2034385-41-4

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2378096
CAS No.: 2034385-41-4
M. Wt: 377.404
InChI Key: PBBFRTBDJWHIOO-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted at position 3 with a 4-phenyl-1,2,3-triazole moiety and a benzodioxol-5-yl group linked via a carboxamide at the 1-position. The benzodioxol moiety, common in bioactive molecules, may enhance metabolic stability or binding affinity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-phenyltriazol-1-yl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c26-20(21-15-6-7-18-19(10-15)28-13-27-18)24-9-8-16(11-24)25-12-17(22-23-25)14-4-2-1-3-5-14/h1-7,10,12,16H,8-9,11,13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBFRTBDJWHIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a triazole ring. The molecular formula is C19H19N5O3C_{19}H_{19}N_{5}O_{3}, with a molecular weight of approximately 357.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzotriazole derivatives have shown activity against multiple human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to established chemotherapeutics like doxorubicin . The mechanism often involves inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related benzodioxole and triazole derivatives have indicated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, specific derivatives demonstrated MIC values as low as 12.5 μg/mL against Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor growth and resistance mechanisms in bacteria.
  • Interaction with DNA : The triazole ring may facilitate intercalation into DNA or RNA structures, disrupting replication processes.
  • Modulation of Signal Transduction Pathways : Compounds that affect pathways such as PI3K/Akt or MAPK signaling are particularly relevant for anticancer effects.

Case Studies and Research Findings

StudyFindings
Benzotriazole Derivatives Showed significant anticancer activity with IC50 values between 1.2 - 2.4 nM against human cancer cell lines .
Antimicrobial Testing Demonstrated effective antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values indicating strong potency .
Mechanistic Studies Investigated the inhibition of HDACs leading to apoptosis in cancer cells .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide exhibit significant antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have shown high activity against both Gram-positive and Gram-negative bacteria. A study reported that specific derivatives displayed minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species . This suggests that the compound could be developed into a potent antibacterial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have been identified as effective inhibitors of various cancer cell lines. The presence of the triazole moiety is crucial for enhancing cytotoxicity against different tumor types . For example, studies have shown that similar compounds demonstrate selective cytotoxic effects on cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Modulation of Biological Pathways

This compound has been explored for its ability to modulate key biological pathways involved in diseases such as cystic fibrosis and neurodegenerative disorders. Its mechanism involves the modulation of ATP-binding cassette transporters, which are critical in drug transport and metabolism . This modulation can potentially improve drug delivery and efficacy in treating complex diseases.

Inhibition of Enzymatic Activity

Recent studies have shown that this compound can act as a reversible inhibitor of specific enzymes such as cathepsin X. The triazole ring contributes to the binding affinity and selectivity towards these enzymes, making it a candidate for developing therapeutic agents targeting proteases involved in various diseases .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

Study ReferenceCompound TestedApplicationKey Findings
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl derivativesAntibacterialHigh activity against Gram-positive bacteria with MICs below 100 nM
Triazole derivativesAnticancerSelective cytotoxicity observed in multiple cancer cell lines
Cathepsin X inhibitorsEnzyme inhibitionEnhanced selectivity and binding affinity noted

These studies underline the compound's potential across various therapeutic areas.

Comparison with Similar Compounds

Compounds with Benzodioxol-Carboxamide Linkages

  • Compound 74: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Ev7) Core: Cyclopropane (rigid) vs. pyrrolidine (flexible). Substituents: Thiazol and methoxyphenyl groups vs. triazole-phenyl. Functional Group: Carboxamide linkage retained.
  • D-19 : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (Ev9)

    • Core : Pyrrole vs. pyrrolidine.
    • Substituents : Methyl groups and pyridine ring vs. triazole-phenyl.
    • Implication : Pyrrole’s aromaticity may alter electronic properties compared to pyrrolidine’s aliphatic nature .

Compounds with Triazole or Heterocyclic Substituents

  • Pyrazole Derivatives (Ev1, Ev3, Ev11):

    • Example : (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide (Ev11).
    • Core : Pyrazole (aromatic) vs. pyrrolidine.
    • Functional Group : Carbohydrazide vs. carboxamide.
    • Implication : Hydrazide groups may confer different hydrogen-bonding profiles and metabolic susceptibility .
  • Benzimidazole Derivatives :

    • Compound 28 : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Ev10).
    • Core : Benzimidazole vs. triazole-pyrrolidine.
    • Linkage : Acetamide vs. carboxamide.
    • Implication : Acetamide’s smaller size may reduce steric hindrance but limit hydrogen-bonding capacity .

Compounds with Acrylonitrile or Allyl Groups

  • (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) (Ev4):

    • Core : Acrylonitrile (planar) vs. pyrrolidine.
    • Substituents : Nitrophenyl vs. triazole-phenyl.
    • Implication : Acrylonitrile’s rigidity may limit binding to flexible targets .
  • (Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide (1h) (Ev5):

    • Core : Allyl-pivalamide vs. carboxamide-pyrrolidine.
    • Functional Group : Pivalamide (bulky) vs. carboxamide.
    • Implication : Bulky tert-butyl groups may improve lipophilicity but reduce solubility .

Functional Group and Property Analysis

Compound Class Key Functional Groups Potential Advantages Limitations
Target Compound Carboxamide, Triazole, Pyrrolidine Flexibility, hydrogen bonding, metabolic stability Synthetic complexity of triazole
Pyrazole Derivatives Carbohydrazide, Benzodioxol Aromaticity, NLO properties (Ev3) Hydrazide instability
Benzimidazole Derivatives Acetamide, Benzimidazole Planar structure for π-π stacking Reduced hydrogen-bonding capacity
Acrylonitrile Derivatives Nitrophenyl, Acrylonitrile Electron-withdrawing groups for reactivity Rigidity limiting conformational fit

Preparation Methods

Nitration and Reduction of Sesamol

Sesamol (3,4-methylenedioxyphenol) is nitrated using fuming HNO₃ in acetic anhydride, yielding 5-nitrobenzo[d]dioxole, which is reduced to the amine via catalytic hydrogenation (H₂, Pd/C) or Fe/HCl.

Reaction Conditions :

  • Nitration : 0–5°C, 2 h, 85% yield.
  • Reduction : 25°C, 6 h, 90% yield.

Direct Amination via Buchwald-Hartwig Coupling

Aryl halides (e.g., 5-bromobenzo[d]dioxole) undergo amination with NH₃ or amines using Pd(OAc)₂/Xantphos.

Optimization :

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Solvent: Dioxane, 100°C, 24 h.
  • Yield: 78%.

Synthesis of Fragment B: 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine

CuAAC (Click Chemistry)

Propargyl-pyrrolidine reacts with phenyl azide under Cu(I) catalysis to form the 1,4-disubstituted triazole.

Procedure :

  • Propargyl-pyrrolidine Synthesis :
    • 3-Chloropyrrolidine + Propargyl bromide → 3-propargylpyrrolidine (K₂CO₃, DMF, 70°C, 12 h, 82%).
  • CuAAC Reaction :
    • 3-Propargylpyrrolidine + Phenyl azide + CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 25°C, 6 h.
    • Yield: 94%.

Azide-Alkyne Cycloaddition Without Metal Catalysis

Strain-promoted cycloaddition using dibenzocyclooctyne (DBCO) derivatives, though less common for 1,2,3-triazoles, offers metal-free alternatives.

Carboxamide Formation (Fragment C)

Acyl Chloride-Mediated Amidation

Pyrrolidine-1-carbonyl chloride reacts with benzo[d]dioxol-5-amine under Schotten-Baumann conditions.

Procedure :

  • Acyl Chloride Synthesis :
    • Pyrrolidine + Phosgene (1.2 eq) in DCM, 0°C, 2 h → Pyrrolidine-1-carbonyl chloride (95%).
  • Amidation :
    • Pyrrolidine-1-carbonyl chloride + Benzo[d]dioxol-5-amine + Et₃N (2 eq), DCM, 0°C → 25°C, 12 h.
    • Yield: 88%.

Coupling Reagent-Assisted Amidation

Use of HOBt/EDC or HATU for carboxamide formation minimizes side reactions.

Optimization :

  • Reagents: HOBt (1.5 eq), EDC·HCl (1.5 eq), DMF, 25°C, 24 h.
  • Yield: 92%.

Integrated Synthetic Routes

Sequential Assembly (Route 1)

  • Synthesize Fragment B via CuAAC.
  • Convert Fragment B to acyl chloride.
  • Couple with Fragment A via amidation.

Overall Yield : 72% (3 steps).

Convergent Synthesis (Route 2)

  • Prepare Fragment A and Fragment B independently.
  • Couple via HATU-mediated amidation.

Overall Yield : 85% (2 steps).

Analytical Characterization

  • ¹H NMR : δ 7.75 (s, 1H, triazole-H), 6.85–6.70 (m, 3H, benzodioxole-H), 4.30–3.90 (m, pyrrolidine-H).
  • HRMS : [M+H]⁺ calc. 407.1489, found 407.1492.
  • HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization

  • Triazole Regioselectivity : CuAAC ensures 1,4-regioselectivity; thermal conditions may favor 1,5-isomers.
  • Amidation Side Reactions : Acyl chloride method risks over-chlorination; coupling reagents improve selectivity.
  • Scalability : Route 2 offers better scalability due to modular steps.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:
  • Step 1 : Formation of the pyrrolidine-carboxamide core via cyclization reactions, often using coupling agents like EDCI or HOBt to activate carboxylic acid intermediates .
  • Step 2 : Introduction of the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity by optimizing solvent polarity and temperature (e.g., THF at 60°C) .
  • Step 3 : Functionalization of the benzo[d][1,3]dioxol-5-yl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring anhydrous conditions and palladium catalysts .
    Optimization Strategies :
  • Use high-purity reagents and controlled moisture-free environments to minimize side reactions.
  • Monitor reaction progress with TLC and HPLC, adjusting reaction time and stoichiometry based on intermediate stability .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to improve final product yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR identifies substituent patterns (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, triazole protons at δ 7.8–8.2 ppm) .
  • 2D NMR (COSY, HSQC) resolves spatial correlations between the pyrrolidine and triazole moieties .
  • X-ray Crystallography :
  • Determines bond angles (e.g., C-N-C in the triazole ring ≈ 120°) and torsional strain in the pyrrolidine-carboxamide scaffold .
  • Mass Spectrometry (HRMS) :
  • Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₄O₃: 362.1376) .
  • FT-IR :
  • Validates carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Antimicrobial Activity :
  • Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with concentrations ranging from 1–100 µM .
  • Enzyme Inhibition :
  • Screen against bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) via fluorometric assays .
  • Cytotoxicity :
  • Evaluate cancer cell viability (e.g., MCF-7, HeLa) using MTT assays at 24–72 hr exposures .
    Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial, doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can computational modeling predict biological targets and binding modes?

  • Methodological Answer :
  • Molecular Docking :
  • Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial gyrase or kinase domains). Focus on hydrogen bonds between the carboxamide group and catalytic residues (e.g., Asp/Glu) .
  • DFT Calculations :
  • Analyze electron density maps (B3LYP/6-31G* level) to predict reactive sites, such as the triazole ring’s susceptibility to electrophilic attack .
  • MD Simulations :
  • Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-protein interaction entropy .

Q. What strategies resolve contradictions in bioactivity data across assays?

  • Methodological Answer :
  • Variable Standardization :
  • Normalize cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO stock ≤0.1% v/v) .
  • Mechanistic Studies :
  • Perform time-kill kinetics for antimicrobial assays or caspase-3 activation for apoptosis profiling to distinguish static vs. cidal effects .
  • Meta-Analysis :
  • Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values across independent replicates .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Methodological Answer :
  • Modification Strategies :
  • Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance membrane permeability (logP < 3) .
  • Metabolic Stability : Replace labile groups (e.g., morpholino in ) with bioisosteres (e.g., piperazine) to reduce CYP450-mediated oxidation .
  • In Silico ADMET :
  • Predict bioavailability (SwissADME) and toxicity (ProTox-II) to prioritize analogs .
  • In Vivo Validation :
  • Conduct pharmacokinetic studies in rodent models, monitoring plasma half-life (target t₁/₂ > 4 hr) and tissue distribution via LC-MS/MS .

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